molecular formula C11H12N4O B8592178 4-Amino-1-benzyl-5-imidazolecarboxamide

4-Amino-1-benzyl-5-imidazolecarboxamide

Cat. No.: B8592178
M. Wt: 216.24 g/mol
InChI Key: JXMZBRXAVDDAQG-UHFFFAOYSA-N
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Description

4-Amino-1-benzyl-5-imidazolecarboxamide is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-amino-3-benzylimidazole-4-carboxamide

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)15(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16)

InChI Key

JXMZBRXAVDDAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.4 ml (10 mmol) of triethylamine, 1.5 g (11 mmol) of 1-hydroxybenzotriazole, and 2.3 g (12 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride were added to a solution of 1.7 g (10 mmol) of 3-pyridylacetic acid hydrochloride in 100 ml of N,N-dimethylformamide under cooling with ice. The mixture was stirred for one hour while cooling with ice. 2.05 g (9.5 mmol) of 4-amino-1-benzyl-5-imidazole carboxamide which was obtained in Reference Example 2 was added to the reaction solution, followed by stirring overnight. The reaction solution was concentrated under vacuum and 5% aqueous solution of sodium hydrogencarbonate was added to the concentrate to deposite a solid precipitate. The precipitate was collected by filtration through a funnel with a glass filter. The resulting solid was washed with 5% aqueous solution of sodium hydrogencarbonate, then with distilled water, and dried under vacuum to obtain a crude product, which was recrystallized from hot methanol to obtain 1.83 g of 1-benzyl-4-(3-pyridylacetylamino)-5-imidazolecarboxamide (yield 57%).
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

9.12 g (30 mol) of 4-benzylideneamino-1-benzyl-5-imidazolecarboxamide obtained was dissolved in 135 ml of tetrahydrofuran. After the addition of 15 ml of concentrated hydrochloric acid, the mixture was stirred at room temperature for two hours. The precipitate obtained was separated by filtration and washed with tetrahydrofuran to obtain 7.26 g of 4-amino-1-benzyl-5-imidazolecarboxamide hydrochloride. 7.26 g of the 4-amino-1-benzyl-5-imidazole carboxamide hydrochloride obtained was dissolved in a mixed solvent of 100 ml of methyl alcohol and 80 ml of distilled water. After the addition of 7.5 ml of 4 N aqueous solution of sodium hydroxide, the mixture was stirred at room temperature for one hour. Methanol was evaporated and the resulting precipitate separated by filtration was washed with distilled water and ethanol to obtain 5.85 g of the title compound (yield 90%) (2 steps).
Name
4-amino-1-benzyl-5-imidazole carboxamide hydrochloride
Quantity
7.26 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
90%

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